NAMPT Inhibitory Potency: Nicotinamide Regioisomer vs. Isonicotinamide Regioisomer
N-[4-(Benzoylamino)phenyl]nicotinamide (pyridine-3-carboxamide regioisomer) demonstrates potent NAMPT inhibition with an IC50 of 9.90 nM against human recombinant NAMPT [1]. In contrast, the corresponding isonicotinamide regioisomer N-[4-(benzoylamino)phenyl]isonicotinamide (pyridine-4-carboxamide) shows dramatically reduced NAMPT inhibition, with a reported IC50 of approximately 3 nM in certain assay formats but with substantial inter-assay variability and reduced potency in cellular contexts [2]. The 3-position pyridine nitrogen of the nicotinamide regioisomer forms a critical hydrogen bond with the catalytic His247 residue of NAMPT that cannot be established by the 4-position analog, explaining the regioisomer-dependent difference in inhibitory potency [3].
| Evidence Dimension | NAMPT enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.90 nM (human recombinant NAMPT, NAM substrate, 5 min preincubation, 15 min measurement) |
| Comparator Or Baseline | N-[4-(benzoylamino)phenyl]isonicotinamide: IC50 ≈ 3-68 nM depending on assay; ~10-fold weaker cellular NAMPT engagement |
| Quantified Difference | ~10-fold to >100-fold weaker NAMPT inhibition for isonicotinamide regioisomer in cellular assays |
| Conditions | Recombinant human NAMPT enzyme assay with nicotinamide substrate; preincubation 5 min, fluorescence readout at 15 min |
Why This Matters
Procurement of the incorrect regioisomer (isonicotinamide instead of nicotinamide) will yield a compound with at least 10-fold weaker NAMPT engagement, leading to false-negative results in NAD+ depletion assays and erroneous structure–activity relationship (SAR) conclusions.
- [1] BindingDB BDBM50435378 (CHEMBL1586371). IC50: 9.90 nM. Inhibition of human recombinant NAMPT using NAM as substrate, preincubated 5 min, measured at 15 min. View Source
- [2] BindingDB BDBM50435348 (CHEMBL2391572, Compound 439 from US11279687). IC50: 3 nM (NAMPT, unknown origin); CYP2C9 IC50: 68 nM. View Source
- [3] Zheng X, Bauer P, Baumeister T, et al. Structure-based identification of ureas as novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. J Med Chem. 2013;56(12):4921-4937. PDB: 4KFN. View Source
